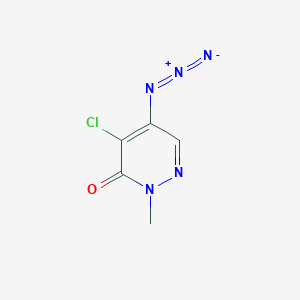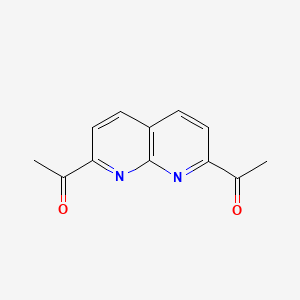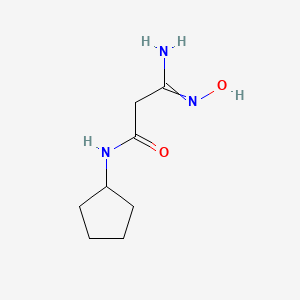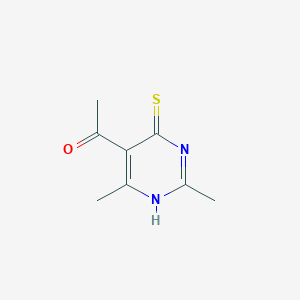
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound that contains nitrogen, chlorine, and azide functional groups. Compounds of this nature are often of interest in organic chemistry due to their potential reactivity and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one typically involves the introduction of the azide group to a chlorinated pyridazinone precursor. This can be achieved through nucleophilic substitution reactions where sodium azide is used as the azide source. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azide group can yield amines.
Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hypervalent iodine compounds.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of nitrenes and subsequent products.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridazinones.
科学研究应用
Chemistry
In organic synthesis, 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one can be used as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
Research into its potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might involve the interaction with a specific enzyme or receptor, leading to inhibition or activation of a biological pathway.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylpyridazin-3(2H)-one: Lacks the azide group, leading to different reactivity and applications.
5-Azido-2-methylpyridazin-3(2H)-one:
属性
分子式 |
C5H4ClN5O |
|---|---|
分子量 |
185.57 g/mol |
IUPAC 名称 |
5-azido-4-chloro-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H4ClN5O/c1-11-5(12)4(6)3(2-8-11)9-10-7/h2H,1H3 |
InChI 键 |
AODDXQUTVWOXMT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=C(C=N1)N=[N+]=[N-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)

![4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol](/img/structure/B11724702.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724712.png)

![(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)

![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)

![(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine](/img/structure/B11724754.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)

